![molecular formula C10H17N5O2 B254612 6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one](/img/structure/B254612.png)
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one
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Overview
Description
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one, commonly known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA belongs to the class of triazine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The exact mechanism of action of MTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. MTA has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, as well as the activation of various protein kinases involved in cell signaling.
Biochemical and Physiological Effects:
MTA has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. MTA has also been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MTA in lab experiments is its ability to inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for cancer research. However, MTA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of MTA, including further studies to elucidate its mechanism of action and potential side effects, as well as the development of new derivatives with improved efficacy and safety profiles. Other potential future directions include the application of MTA in the treatment of various inflammatory and autoimmune diseases, as well as its potential use in combination with other chemotherapeutic agents for the treatment of cancer.
Synthesis Methods
MTA can be synthesized using a variety of methods, including the reaction of 6-methyl-3-amino-1,2,4-triazin-5(2H)-one with 2-(4-morpholinyl)ethylamine in the presence of a suitable solvent. Other methods involve the use of different reagents and reaction conditions, but the overall process involves the formation of a triazine ring structure with a morpholinyl substituent.
Scientific Research Applications
MTA has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MTA can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. MTA has also been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
properties
Product Name |
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one |
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Molecular Formula |
C10H17N5O2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H17N5O2/c1-8-9(16)12-10(14-13-8)11-2-3-15-4-6-17-7-5-15/h2-7H2,1H3,(H2,11,12,14,16) |
InChI Key |
DLRRLQQHDGISIU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
Canonical SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.